5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione

Description

Chemical Structure and Synthesis

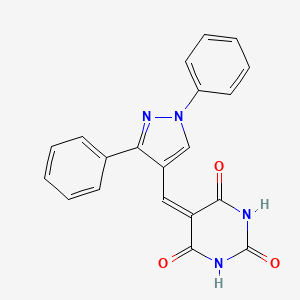

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione (hereafter referred to as the target compound) is a pyrimidine-trione derivative featuring a 1,3-diphenylpyrazole moiety conjugated to the pyrimidine core via a methylene bridge. The compound was designed as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory pathways . Its synthesis involves multi-step reactions, including condensation of pyrazole-4-carbaldehyde derivatives with barbituric acid under optimized conditions .

Biological Relevance The target compound exhibits potent inhibitory activity against mPGES-1 (IC50 in the nanomolar range), making it a promising candidate for anti-inflammatory drug development. Molecular docking studies reveal that its pyrimidine-trione scaffold binds to the active site of mPGES-1, mimicking natural substrates .

Structure

3D Structure

Properties

IUPAC Name |

5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGISSLYRYBUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound was synthesized using a multi-step process involving the condensation of 1,3-diphenyl-1H-pyrazole with pyrimidine derivatives. The structural formula is represented as follows:

- Molecular Formula : C20H14N4O3

- Molecular Weight : 354.35 g/mol

This compound features a pyrimidine core substituted with a pyrazole moiety, which is known for its ability to interact with various biological targets.

Inhibition of mPGES-1

One of the primary biological activities of this compound is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins, mediating inflammatory responses.

Key Findings:

- In vitro Potency : The compound demonstrated significant inhibitory activity against mPGES-1 with an IC50 value of approximately 36 nM, indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Selectivity : It exhibited selectivity for mPGES-1 over cyclooxygenase (COX) isoforms, which is advantageous in minimizing side effects typically associated with NSAIDs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies:

- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines.

- Results : It showed superior anticancer activity compared to standard chemotherapeutic agents like etoposide. For instance, certain derivatives exhibited IC50 values lower than those of etoposide, suggesting enhanced efficacy .

Comparative Biological Activity Table

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| mPGES-1 Inhibition | Human mPGES-1 | 0.036 | |

| Anticancer Activity | MCF-7 | < 0.09 | |

| Anticancer Activity | A549 | < 0.03 | |

| Anticancer Activity | Colo-205 | < 0.01 |

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active site of mPGES-1.

- Structural Modifications : Variations in side chains significantly influence inhibitory potency; linear side chains generally enhance activity compared to branched or bulky groups .

Scientific Research Applications

Antiinflammatory Properties

One of the most notable applications of this compound is its role as a selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1). It has been shown to exhibit potent inhibitory activity with an IC value as low as 36 nM. This selectivity allows for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a promising candidate for anti-inflammatory therapies .

Antitumor Activity

Research indicates that derivatives of 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in human tumor cell lines, suggesting potential use in cancer treatment protocols .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties. Studies show that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in developing new antibacterial agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-Trione Derivatives

Key Findings

Structural Impact on Activity :

- The target compound ’s 1,3-diphenylpyrazole group enhances mPGES-1 binding specificity compared to simpler benzylidene or furan-substituted analogs .

- Triazole-substituted derivatives (e.g., 3l ) exhibit superior synthetic yields (>90%) and thermal stability (>250°C), attributed to strong hydrogen bonding and π-π stacking .

Biological Selectivity :

- While the target compound is optimized for mPGES-1, benzylidene derivatives (e.g., 5-(benzylidene)-1,3-dimethylpyrimidine-trione) show cross-reactivity with DNA (via ctDNA interactions) and broader antiproliferative effects .

- Antimicrobial pyrimidine-triones (e.g., furan-substituted analogs) lack anti-inflammatory activity but demonstrate Gram-positive bacterial inhibition .

Applications in Drug Development :

Q & A

Q. How can computational tools guide derivative design?

- Methodology :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with mPGES-1 inhibition .

- Molecular Dynamics : Simulate binding stability using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.